molecular formula C7H9BrN2O2 B2538463 3-Bromo-5,6-dimethoxypyridin-2-amine CAS No. 1820665-96-0

3-Bromo-5,6-dimethoxypyridin-2-amine

Cat. No.: B2538463
CAS No.: 1820665-96-0
M. Wt: 233.065
InChI Key: HTAUEWXRIFLRBU-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethoxypyridin-2-amine is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
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Scientific Research Applications

Aminations of Bromo-Derivatives

The amination of bromo-derivatives of pyridines, including compounds similar to 3-Bromo-5,6-dimethoxypyridin-2-amine, has been studied extensively. These reactions often involve intermediates such as pyridynes and explore the mechanisms of substitution reactions that are fundamental to synthetic organic chemistry. For instance, Pieterse and Hertog (2010) demonstrated the amination of 3-bromo-4-ethoxypyridine with potassium amide, yielding various aminated products through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds for use in herbicide research and residue analysis has also been a significant area of application. Yang and Lu (2010) described the synthesis of deuterated derivatives of herbicidal active ingredients, demonstrating the utility of such modifications in studying the metabolism and environmental fate of these compounds (Yang & Lu, 2010).

Investigations on SN(ANRORC) Mechanism

Research into the SN(ANRORC) mechanism, which describes a nucleophilic aromatic substitution that includes ring-opening and ring-closure steps, has benefited from studies on bromo-substituted pyridines. Kroon and Plas (2010) explored this mechanism through the reaction of 2-bromo-4-phenylpyrimidine with potassium amide, offering insights into the behavior of similar compounds in nucleophilic substitution reactions (Kroon & Plas, 2010).

Pyridine Derivatives in Drug Discovery

In the context of drug discovery, the synthesis and characterization of pyridine derivatives, including those related to this compound, play a crucial role. Li et al. (2012) synthesized a compound for potential use in medicinal chemistry, demonstrating the importance of such intermediates in developing new therapeutic agents (Li et al., 2012).

Properties

IUPAC Name

3-bromo-5,6-dimethoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUEWXRIFLRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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